molecular formula C10H16Br2N2O B13598889 2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide

2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide

Cat. No.: B13598889
M. Wt: 340.05 g/mol
InChI Key: AVFSVHLGWKBBEE-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide is a cyclobutyl analogue of the well-known L-type calcium channel blocker amlodipine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide typically involves the following steps:

    Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving suitable precursors.

    Introduction of the aminomethyl group: This step involves the addition of an aminomethyl group to the cyclobutyl ring.

    Formation of the dihydropyridinone ring: This involves the cyclization of appropriate precursors to form the dihydropyridinone ring.

    Formation of the dihydrobromide salt: The final step involves the reaction of the compound with hydrobromic acid to form the dihydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under suitable conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to calcium channel modulation.

    Medicine: Investigated for its potential therapeutic effects in treating neuropathic pain and cardiovascular diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide involves its interaction with L-type calcium channels. By blocking these channels, the compound can modulate calcium influx into cells, which is crucial for various physiological processes. This modulation can lead to therapeutic effects in conditions such as neuropathic pain and cardiovascular diseases.

Comparison with Similar Compounds

Similar Compounds

    Amlodipine: A well-known L-type calcium channel blocker used in the treatment of hypertension and angina.

    Nifedipine: Another L-type calcium channel blocker used for similar indications.

Uniqueness

2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide is unique due to its cyclobutyl structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other calcium channel blockers. This uniqueness can potentially lead to different therapeutic effects and side effect profiles.

Properties

Molecular Formula

C10H16Br2N2O

Molecular Weight

340.05 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclobutyl]-1H-pyridin-4-one;dihydrobromide

InChI

InChI=1S/C10H14N2O.2BrH/c11-7-10(3-1-4-10)9-6-8(13)2-5-12-9;;/h2,5-6H,1,3-4,7,11H2,(H,12,13);2*1H

InChI Key

AVFSVHLGWKBBEE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC(=O)C=CN2.Br.Br

Origin of Product

United States

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